1-bromo-3-[(difluoromethoxy)methyl]benzene
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Overview
Description
1-Bromo-3-[(difluoromethoxy)methyl]benzene is an organic compound characterized by a bromine atom and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(difluoromethoxy)methyl]benzene can be synthesized through several methods, including:
Halogenation: Bromination of 3-[(difluoromethoxy)methyl]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Substitution Reactions: Starting with 1-bromo-3-methylbenzene, a difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(difluoromethoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation Products: Bromine derivatives such as bromobenzene and dibromobenzene.
Reduction Products: Derivatives like benzene and biphenyl.
Substitution Products: Hydroxybenzene, aminobenzene, and other substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-[(difluoromethoxy)methyl]benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-3-[(difluoromethoxy)methyl]benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-Bromo-3-[(difluoromethoxy)methyl]benzene is compared with similar compounds to highlight its uniqueness:
1-Bromo-2-[(difluoromethoxy)methyl]benzene: Similar structure but different position of the bromine atom.
1-Bromo-4-[(difluoromethoxy)methyl]benzene: Different position of the bromine atom on the benzene ring.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethoxy group.
These compounds differ in their chemical properties and reactivity, making this compound unique in its applications.
Properties
CAS No. |
2092686-02-5 |
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Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
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